2,6-Dichloro-4-ethynylbenzonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H3Cl2N |
|---|---|
Molecular Weight |
196.03 g/mol |
IUPAC Name |
2,6-dichloro-4-ethynylbenzonitrile |
InChI |
InChI=1S/C9H3Cl2N/c1-2-6-3-8(10)7(5-12)9(11)4-6/h1,3-4H |
InChI Key |
NYFQWYBROSJDQZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=C(C(=C1)Cl)C#N)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,6 Dichloro 4 Ethynylbenzonitrile and Analogous Systems
Strategies for the Construction of the Dichlorobenzonitrile Core
The formation of the 2,6-dichlorobenzonitrile (B3417380) core is a critical first phase of the synthesis. Various methods have been developed, starting from different precursors and employing diverse chemical reactions, including nitrilation and chlorination.
The introduction of the nitrile (-CN) group onto a benzene (B151609) ring, known as cyanation or nitrilation, is a fundamental transformation in organic synthesis. When combined with chlorination, it provides a direct route to dichlorobenzonitriles.
One common industrial method is the vapor phase ammoxidation of a corresponding toluene (B28343) derivative. For instance, 2,6-dichlorobenzonitrile can be synthesized from 2,6-dichlorotoluene (B125461) via ammoxidation over vanadium-phosphorus oxide (VPO) catalysts. researchgate.net The activity and selectivity of this reaction are highly dependent on the phosphorus-to-vanadium ratio in the catalyst. researchgate.net Another approach involves the chlorination of 2,6-dichlorotoluene to 2,6-dichlorobenzylidene chloride, which is then hydrolyzed and nitrilated to produce 2,6-dichlorobenzonitrile with high purity (99.8–99.95%). google.com
The Sandmeyer reaction represents a classical method for converting anilines into benzonitriles. acs.org In this two-step process, an aryl diazonium salt, formed from an aniline (B41778), reacts with a copper(I) cyanide. acs.orgacs.org For example, 2,6-dichloro-4-methylbenzonitrile (B8637562) has been prepared from 2,6-dichloro-4-methylaniline (B1232004) using this method. prepchem.com Modern variations of this reaction, known as deaminative cyanation, offer safer and more direct routes from anilines to benzonitriles, avoiding the isolation of potentially hazardous diazonium salts. acs.orgacs.org These methods can tolerate a wide range of functional groups and have been successfully applied to structurally diverse anilines. acs.org
Direct chlorination of benzonitrile (B105546) itself can be achieved at high temperatures (650°C to 850°C) in the gas phase without a catalyst to produce polychlorinated benzonitriles, including pentachlorobenzonitrile. google.com Other routes include the de-nitrochlorination of precursors like 2-chloro-6-nitrobenzonitrile (B146369) with chlorine gas to yield 2,6-dichlorobenzonitrile. google.compatsnap.com
The following table summarizes various nitrilation and chlorination methods for synthesizing substituted benzonitriles.
Table 1: Selected Synthetic Routes to Substituted Benzonitriles
| Starting Material | Reagents/Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| 2,6-Dichlorotoluene | NH₃, O₂, VPO catalyst | 2,6-Dichlorobenzonitrile | - | researchgate.net |
| 2,6-Dichlorotoluene | 1. Cl₂, PCl₅, light; 2. Hydrolysis, Nitrilation | 2,6-Dichlorobenzonitrile | High | google.com |
| 2-Chloro-6-nitrobenzonitrile | Cl₂ gas | 2,6-Dichlorobenzonitrile | 92-94% | patsnap.com |
| 2,6-Dichloro-4-methylaniline | 1. NaNO₂, H₂SO₄; 2. KCN, NiCl₂·6H₂O | 2,6-Dichloro-4-methylbenzonitrile | 44% | prepchem.com |
Regioselective Halogenation Approaches
Achieving the specific 2,6-dichloro substitution pattern requires precise control over the chlorination reaction, a concept known as regioselectivity. The directing effects of substituents already present on the benzene ring are often exploited to guide the incoming chlorine atoms to the desired positions.
For instance, starting with an aniline derivative, the amino group acts as a powerful ortho-, para-director in electrophilic aromatic substitution. This can be used to introduce chlorine atoms at the positions ortho to the amino group. Subsequent removal or conversion of the amino group (e.g., via deamination or Sandmeyer reaction) leaves the desired 2,6-dichloro substitution pattern.
The reactivity-selectivity principle is also a key consideration in halogenation reactions. youtube.com Bromination is generally more selective than chlorination, which is more reactive and less selective, often leading to mixtures of products. youtube.com Therefore, achieving high regioselectivity in chlorination can be challenging and may require specific catalysts or reaction conditions. Metal-free halogenation methods have also been developed, offering environmentally benign and highly selective routes for synthesizing halogenated aromatic compounds under mild conditions. nih.gov
Introduction of the Ethynyl (B1212043) Functional Group
Once the 2,6-dichlorobenzonitrile core is synthesized, the next crucial step is the introduction of the ethynyl group (-C≡CH) at the C4 position. This is typically accomplished through cross-coupling reactions.
The Sonogashira reaction is a powerful and widely used method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgnih.gov It is the most common method for introducing an ethynyl group onto an aromatic ring. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org
The general mechanism involves two interconnected catalytic cycles. libretexts.org The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide and reductive elimination to yield the final product and regenerate the catalyst. The copper cycle facilitates the formation of the reactive copper acetylide intermediate from the terminal alkyne. nih.gov
The reaction is known for its mild conditions, often proceeding at room temperature, and its tolerance of a wide variety of functional groups, making it suitable for complex molecule synthesis. wikipedia.org For a substrate like a 4-halo-2,6-dichlorobenzonitrile, the Sonogashira coupling would be performed with a protected alkyne like trimethylsilylacetylene, followed by in-situ or subsequent deprotection to reveal the terminal ethynyl group. The reactivity of different halogens (I > Br > Cl) can be exploited for selective couplings on polyhalogenated substrates. wikipedia.orgrsc.org
Table 2: Key Components of the Sonogashira Reaction
| Component | Function | Common Examples |
|---|---|---|
| Palladium Catalyst | Main catalyst for the C-C bond formation | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ |
| Copper(I) Co-catalyst | Facilitates acetylide formation | CuI |
| Base | Neutralizes HX byproduct, acts as solvent | Diethylamine, Triethylamine |
Alternative Alkynylation Strategies
While the Sonogashira reaction is robust, several alternative, transition-metal-free methods for the alkynylation of aryl halides have been developed. These can be advantageous in cases where metal contamination is a concern or when the Sonogashira reaction is inefficient.
One notable alternative involves the use of a strong base, such as TMPLi (lithium tetramethylpiperidide), to generate a benzyne (B1209423) intermediate from the aryl chloride. nih.gov This highly reactive intermediate then undergoes nucleophilic attack by an alkynyl anion to form the desired product. This method has been shown to be tolerant of various functional groups, including cyano groups. nih.gov
Another emerging strategy is the use of radical-mediated pathways. nih.gov These reactions can be initiated by photochemistry or by special organic catalysts capable of single electron transfer to the aryl halide, generating a reactive aryl radical that couples with the alkyne. nih.govacs.org These methods represent a move towards more sustainable and sometimes milder reaction conditions.
Advanced Synthetic Approaches and Catalytic Systems
The field of organic synthesis is continually evolving, with a focus on developing more efficient, cost-effective, and environmentally friendly ("green") processes. nih.gov Advanced approaches often involve the use of novel catalytic systems, one-pot reactions, and technologies like flow chemistry. nih.govacs.org
Palladium-catalyzed C-H functionalization is a modern strategy that allows for the direct conversion of a C-H bond into a C-C or C-heteroatom bond, bypassing the need to pre-functionalize the substrate with a halide. acs.org While not yet standard for this specific synthesis, the direct C-H cyanation or C-H alkynylation of a dichlorobenzene precursor represents a potential future pathway that would be more atom-economical.
The use of continuous flow reactors is another advanced approach that offers significant advantages over traditional batch processing, including enhanced safety, better temperature control, and the ability to scale up reactions more easily. acs.org Photochemical reactions, for example, can be performed more efficiently and safely in microreactors. acs.org Such technologies could be applied to various steps in the synthesis of 2,6-dichloro-4-ethynylbenzonitrile (B6196123), from the initial halogenation to the final cross-coupling. acs.org
Domino and Multicomponent Reaction Sequences
Domino, or cascade, reactions and multicomponent reactions (MCRs) are powerful strategies in organic synthesis that allow for the formation of several chemical bonds in a single operation without isolating intermediates. This approach enhances efficiency and reduces waste. While specific domino syntheses for this compound are not extensively documented, the principles are applied to construct analogous, highly substituted aromatic systems.
For instance, MCRs like the Groebke–Blackburn–Bienaymé (GBB) reaction are used to create heterobicyclic products from heterocyclic amidines, aldehydes, and isocyanides under acidic catalysis. beilstein-journals.org Another example is the Ugi four-component reaction, which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce complex acyclic structures. nih.gov These methodologies can be adapted to generate precursors for or directly install the functional groups found in complex benzonitriles. A cascade Ugi/Wittig cyclization has been successfully utilized to synthesize polysubstituted thiazoles, demonstrating the power of combining multiple reaction types in one pot. nih.gov
The mechanism for these reactions often involves a sequence of well-understood steps, such as an SN2 reaction followed by Michael addition and subsequent elimination or cyclization, to build the final molecular framework. nih.gov The choice of solvent can also be critical; for example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can act as both a solvent and a promoter by activating substrates through strong hydrogen bonding. nih.gov
Microwave-Assisted Organic Synthesis of Derivatives
Microwave-Assisted Organic Synthesis (MAOS) has emerged as a crucial tool for accelerating chemical reactions, often leading to higher yields and purities compared to conventional heating methods. nih.gov The rapid heating is caused by the interaction of microwaves with polar molecules in the reaction mixture, leading to localized superheating that can dramatically increase reaction rates. at.ua
This technology is frequently applied to the synthesis of heterocyclic and aromatic compounds. In many cases, reactions that require several hours of conventional heating can be completed in minutes using microwave irradiation. nih.gov For example, the synthesis of bis-pyrimidine derivatives saw reaction times decrease from 6–15 hours to just 10–15 minutes, with a corresponding 10–15% increase in yield. nih.gov Similarly, the preparation of 1,2,3-triazole derivatives was accelerated from 2–4 hours to 5–10 minutes with a 10–20% increase in yield under microwave conditions. nih.gov
Microwave heating is particularly effective for multicomponent reactions, such as the Biginelli reaction, where significant rate enhancements and improved yields are observed. nih.gov The technique's advantages include milder reaction conditions, suppression of side reactions, and reduced energy consumption, making it an eco-friendly approach. nih.gov While a specific MAOS protocol for this compound is not detailed, the synthesis of its derivatives and analogous systems benefits significantly from this method, particularly in steps involving the formation of heterocyclic precursors or functional group interconversions.
Transition Metal-Catalyzed (e.g., Palladium, Copper, Gold, Silver) Methodologies
Transition metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for forming carbon-carbon and carbon-heteroatom bonds with high selectivity. The synthesis of this compound and its analogs heavily relies on these methods, particularly for introducing the cyano and ethynyl functionalities.
Palladium: Palladium catalysts are widely used for cross-coupling reactions. The Sonogashira coupling, which couples a terminal alkyne with an aryl or vinyl halide, is a key method for introducing the ethynyl group onto the benzonitrile scaffold. This reaction is fundamental in synthesizing arylalkynes. Furthermore, palladium catalysts are employed in domino reactions that can involve C-N coupling, carbonylation, and Suzuki coupling in a single sequence to build complex indole (B1671886) structures, showcasing the versatility of this metal in constructing substituted aromatic systems. beilstein-journals.org
Copper: Copper catalysts play a multifaceted role in the synthesis of aromatic nitriles. They are effective in catalyzing the cyanation of aryl halides, providing a direct route to the benzonitrile functional group. rsc.org Copper is also a common co-catalyst in the Sonogashira reaction. Recent developments have shown that copper can catalyze domino reactions involving the arylation of amines followed by a at.uaat.ua-sigmatropic rearrangement to form axially chiral biaryls. nih.gov Additionally, excited-state copper catalysis can achieve the radical carbo-aroylation of unactivated alkenes, demonstrating its utility in forming complex carbocycles under mild, photo-induced conditions. nih.gov
Gold: Gold catalysis has gained prominence for its unique ability to activate C-C multiple bonds, particularly in alkynes and allenes. researchgate.netbeilstein-journals.org Homogeneous gold complexes are excellent π-Lewis acids that can catalyze a wide range of transformations, including cycloisomerizations, rearrangements, and additions of heteroatom nucleophiles to alkynes. researchgate.netbeilstein-journals.orge-bookshelf.de While often used for heterocycle synthesis, the fundamental reactivity of gold catalysts with alkynes is relevant for manipulating the ethynyl group in the target molecule. beilstein-journals.org More recently, photoinduced dinuclear gold catalysis has been used for the divergent dechloroalkylation of gem-dichloroalkanes, highlighting its potential in reactions involving chlorinated substrates. nju.edu.cn
Silver: Silver catalysts, often in the form of silver triflate (AgOTf), are also employed in alkyne chemistry. They can catalyze cascade annulations, for instance, in the diastereoselective synthesis of trioxa-fused ketals from hexynols and aldehydes. researchgate.net Silver-catalyzed chlorocyclization reactions of aryl propargyl ethers have also been reported, demonstrating the metal's utility in reactions that simultaneously involve alkyne and halogen functionalities. researchgate.net
The table below summarizes representative conditions for transition metal-catalyzed reactions relevant to the synthesis of functionalized aryl nitriles.
| Catalyst/Reagents | Reaction Type | Substrate Example | Conditions | Product/Yield | Reference |
|---|---|---|---|---|---|
| CuI (20 mol%), PPh3 (20 mol%), POCl3 | Cyanation | 4-Iodotoluene | Formamide, 140 °C, 24 h | 4-Methylbenzonitrile / 85% | rsc.org |
| Cu(TFA)2 (10 mol%), Na2CO3 | Domino Arylation/Rearrangement | N-arylhydroxylamine, Diaryliodonium salt | DCM, Room Temp. | NOBIN derivative / 93% | nih.gov |
| Dinuclear Gold Catalyst (1b), HEH, TMG | Photoinduced Dechloroalkylation | N-phenylacrylamide, Dichloromethane | MeCN, Blue LED | 4-chloro-N-phenylbutanamide / 68% | nju.edu.cn |
| [CuI-BINAP]2 | Photoinduced Carbo-aroylation | Unactivated alkene, Aroyl chloride | Blue Light | Ketonylated Tetralin / 81% | nih.gov |
| AgOTf | Cascade Annulation | 5-Hexyn-1-ol, Aldehyde | - | beilstein-journals.orgbeilstein-journals.orgbeilstein-journals.org-trioxa-fused ketal / Good yields | researchgate.net |
Reaction Chemistry and Transformational Pathways of 2,6 Dichloro 4 Ethynylbenzonitrile
Reactivity and Derivatization of the Ethynyl (B1212043) Moiety
The ethynyl group (–C≡CH) is a highly versatile functional group that readily participates in a wide array of chemical transformations. These reactions allow for the construction of more complex molecular architectures, including cyclic systems and polymers.
The activation of the alkyne in 2,6-dichloro-4-ethynylbenzonitrile (B6196123) can lead to various intramolecular and intermolecular cyclization reactions. While specific studies on this exact molecule are not abundant, the reactivity of related o-alkynylbenzonitriles provides a strong precedent for its potential transformations. For instance, nickel-catalyzed carbometalative cyclization of alkyne-nitriles with organoboronic acids has been shown to produce highly functionalized 1-naphthylamines. chemicalbook.com This process involves the regioselective anti-addition of the organoboronic acid to the alkyne, followed by nucleophilic addition of the resulting alkenylmetal species to the nitrile group.
Visible-light-induced tandem radical intramolecular cyclization is another powerful method for constructing complex fused ring systems from related compounds. organic-chemistry.org Furthermore, electrochemical methods have been developed for the [2+2+2] annulation of alkynes with nitriles to form substituted pyridines, obviating the need for transition metal catalysts. sigmaaldrich.com
| Reaction Type | Catalyst/Reagent | Product Type | Plausible Yield (%) |
| Nickel-catalyzed Cyclization | Ni(acac)2 / Ligand, Arylboronic Acid | Substituted 1-Naphthylamines | 60-80 |
| Visible-light-induced Cyclization | Photoredox Catalyst | Fused Quinoxalinones | 50-75 |
| Electrochemical Annulation | Triphenylamine (mediator) | Substituted Pyridines | 65-85 |
This table presents plausible outcomes for this compound based on reactions of analogous compounds.
The terminal alkyne of this compound is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgtcichemicals.com This reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. tcichemicals.com The resulting triazole ring is a stable, aromatic linker that can be used to connect the benzonitrile (B105546) core to other molecular fragments. tcichemicals.combeilstein-journals.org
The CuAAC reaction can be performed using various copper(I) sources, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. organic-chemistry.org The use of ligands can further enhance the reaction's efficiency. nih.gov
| Azide (B81097) Reactant | Copper Source | Ligand/Additive | Solvent | Product | Plausible Yield (%) |
| Benzyl Azide | CuSO4·5H2O | Sodium Ascorbate | t-BuOH/H2O | 1-Benzyl-4-(2,6-dichloro-4-cyanophenyl)-1H-1,2,3-triazole | >95 |
| Azido-functionalized Polymer | CuI | N,N-Diisopropylethylamine | DMF | Polymer-grafted benzonitrile | High |
| 3-Azidopropanoic acid | CuBr | None | CH3CN | 4-(2,6-Dichloro-4-cyanophenyl)-1-(2-carboxyethyl)-1H-1,2,3-triazole | 90-98 |
This table illustrates the expected high-yielding nature of CuAAC reactions with this compound and various azides.
The ethynyl group of this compound can serve as a monomer unit for polymerization and oligomerization reactions. The polymerization of diethynylarenes is known to produce crosslinked polymers with interesting thermal and electronic properties. While selective polymerization at one acetylene (B1199291) bond can be challenging, various catalytic systems, including those based on transition metals, can be employed to control the polymerization process. The resulting polymers would feature a polyacetylene backbone with pendant 2,6-dichlorobenzonitrile (B3417380) units, which could impart unique properties to the material.
Reactions of the Nitrile Group
The nitrile group (–C≡N) is a versatile functional group that can undergo a variety of transformations, most notably nucleophilic additions and condensations. The electron-withdrawing nature of the two chlorine atoms on the aromatic ring can influence the reactivity of the nitrile group.
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. masterorganicchemistry.comyoutube.com This can lead to the formation of a variety of functional groups. For instance, hydrolysis of the nitrile can yield a carboxylic acid or an amide, depending on the reaction conditions. sigmaaldrich.com Reduction of the nitrile group with a strong reducing agent like lithium aluminum hydride would produce a primary amine.
Furthermore, the nitrile group can participate in cycloaddition reactions. For example, 2,6-dichlorobenzonitrile can react with sodium azide in a gold-catalyzed nucleophilic (3+2) cycloaddition to form 5-(2,6-dichlorophenyl)-2H-tetrazole. sigmaaldrich.com
| Nucleophile/Reagent | Reaction Type | Product | Plausible Yield (%) |
| H2O, H+ or OH- | Hydrolysis | 2,6-Dichloro-4-ethynylbenzamide or 2,6-Dichloro-4-ethynylbenzoic acid | Moderate to High |
| LiAlH4 then H2O | Reduction | (2,6-Dichloro-4-ethynylphenyl)methanamine | High |
| NaN3, Au catalyst | Cycloaddition | 5-(2,6-Dichloro-4-ethynylphenyl)-2H-tetrazole | Good |
| Grignard Reagent (e.g., MeMgBr) then H3O+ | Addition/Hydrolysis | 1-(2,6-Dichloro-4-ethynylphenyl)ethan-1-one | Moderate |
This table outlines potential nucleophilic addition and condensation reactions of the nitrile group in this compound.
Transformations to Other Nitrogen-Containing Functional Groups
The nitrile (-C≡N) group of this compound is a key site for chemical modification, enabling its conversion into a variety of other nitrogen-containing functional groups. These transformations significantly expand the synthetic utility of the parent molecule.
One of the most fundamental reactions of the nitrile group is its hydrolysis to a carboxylic acid. This can be achieved under acidic or basic conditions, although the specific conditions for this compound are not extensively detailed in the provided search results. Another important transformation is the reduction of the nitrile to a primary amine. This can be accomplished using various reducing agents, such as lithium aluminum hydride or catalytic hydrogenation.
Furthermore, the nitrile group can participate in cycloaddition reactions. For instance, [3+2] cycloadditions with azides can yield tetrazoles, which are important heterocyclic motifs in medicinal chemistry. The reactivity of the nitrile group allows for its incorporation into more complex nitrogen-containing ring systems.
Coordination Chemistry and Ligand Design
The nitrile and ethynyl groups of this compound, along with the potential for derivatization of the aromatic ring, make it an interesting scaffold for ligand design in coordination chemistry. The nitrile nitrogen possesses a lone pair of electrons that can coordinate to metal centers. Similarly, the π-system of the ethynyl group can interact with transition metals.
While specific studies on the coordination chemistry of this compound itself are not prevalent in the initial search results, the broader class of benzonitriles and ethynyl-substituted aromatics are known to act as ligands. For example, 4-ethynylbenzonitrile (B1307882) has been studied for its ability to form water complexes, indicating the potential for hydrogen bonding interactions which can be relevant in supramolecular chemistry and crystal engineering. chemicalbook.comsigmaaldrich.com The presence of the dichloro substituents can influence the electronic properties of the aromatic ring and, consequently, the coordination ability of the nitrile and ethynyl groups. These substituents can also provide steric bulk, which can be exploited in the design of ligands with specific coordination geometries.
Transformations Involving the Dichloro-Substituted Aromatic Ring
The two chlorine atoms on the aromatic ring of this compound are susceptible to a range of transformations, providing a powerful handle for further functionalization of the molecule.
Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic compounds. In the context of dichlorinated benzonitriles, the chlorine atoms can be displaced by various nucleophiles. The rate and regioselectivity of these reactions are influenced by the electronic nature of the aromatic ring and the position of the substituents. The strongly electron-withdrawing nitrile group activates the ring towards nucleophilic attack.
In related systems like 2,4-dichloroquinazolines, SNAr reactions with amines show high regioselectivity for the position activated by the nitrogen atom in the heterocyclic ring. nih.gov For this compound, the two chlorine atoms are ortho to the nitrile group, which would strongly activate them towards substitution. The ethynyl group at the para position further influences the electronic distribution. The specific outcomes of SNAr reactions on this particular substrate would depend on the nature of the nucleophile and the reaction conditions.
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The chlorine atoms on this compound serve as excellent handles for such transformations.
A variety of cross-coupling reactions can be envisaged, including:
Suzuki-Miyaura Coupling: Reaction with organoboron reagents to form new C-C bonds. This is a widely used method for the synthesis of biaryls and other complex organic molecules. beilstein-journals.orgbeilstein-journals.org
Sonogashira Coupling: Coupling with terminal alkynes, which would lead to the formation of di-alkynyl-substituted benzonitriles. beilstein-journals.orgresearchgate.net
Heck Coupling: Reaction with alkenes to introduce vinyl groups onto the aromatic ring. researchgate.netnih.gov
Buchwald-Hartwig Amination: Formation of C-N bonds by reacting with amines. beilstein-journals.org
C-S Cross-Coupling: Reaction with thiols to form aryl thioethers. nih.gov
The reactivity of the two chlorine atoms can potentially be differentiated, allowing for sequential cross-coupling reactions to introduce two different substituents. The steric hindrance provided by the ortho-substituents can influence the efficiency and selectivity of these reactions. nsf.gov The choice of catalyst, ligand, and reaction conditions is crucial for achieving the desired outcome. nih.govnsf.gov
| Cross-Coupling Reaction | Reactant | Potential Product |
| Suzuki-Miyaura | Arylboronic acid | Aryl-substituted benzonitrile |
| Sonogashira | Terminal alkyne | Dialkynyl-substituted benzonitrile |
| Heck | Alkene | Vinyl-substituted benzonitrile |
| Buchwald-Hartwig | Amine | Amino-substituted benzonitrile |
| C-S Coupling | Thiol | Thioether-substituted benzonitrile |
Beyond substitution of the chlorine atoms, the aromatic ring of this compound can undergo other functionalization reactions. Electrophilic aromatic substitution reactions are generally disfavored due to the deactivating nature of the nitrile and chloro substituents. However, under forcing conditions, some electrophilic substitutions might be possible, with the directing effects of the existing substituents determining the position of the incoming group.
Derivatization can also be achieved through modification of the substituents themselves. For instance, the ethynyl group can undergo a variety of reactions, such as hydration to form a ketone, or cycloaddition reactions. These transformations, coupled with the reactions of the nitrile and chloro groups, provide a rich platform for the synthesis of a wide array of complex molecules derived from this compound.
Advanced Characterization Methodologies and Spectroscopic Analysis
Structural Elucidation of 2,6-Dichloro-4-ethynylbenzonitrile (B6196123) and its Adducts
The precise three-dimensional arrangement of atoms and the connectivity within this compound and its derivatives are determined using a combination of solid-state and solution-state analytical techniques.
X-ray crystallography is the definitive method for determining the molecular structure of a compound in the solid state. This technique provides precise bond lengths, bond angles, and details about the crystal packing and intermolecular interactions.
For a molecule like this compound, single-crystal X-ray diffraction would reveal the planarity of the benzene (B151609) ring and the linear geometry of the ethynyl (B1212043) group. Key structural parameters of interest would be the C-Cl, C-C≡N, and C-C≡C-H bond lengths and angles. Analysis of the crystal packing could show potential intermolecular interactions such as halogen bonding (C-Cl···N or C-Cl···Cl) or π-π stacking between the aromatic rings, which influence the material's bulk properties.
Illustrative Table of Expected Crystallographic Parameters: This table is hypothetical and illustrates the type of data obtained from an X-ray crystallographic study.
| Parameter | Expected Value Range |
| Bond Lengths (Å) | |
| C-Cl | 1.70 - 1.75 |
| C-CN | 1.43 - 1.47 |
| C≡N | 1.13 - 1.16 |
| C-C≡C | 1.42 - 1.46 |
| C≡C-H | 1.18 - 1.21 |
| **Bond Angles (°) ** | |
| Cl-C-C | 119 - 121 |
| C-C-CN | 118 - 122 |
| C-C≡N | 178 - 180 |
| C-C≡C | 177 - 180 |
| C≡C-H | 178 - 180 |
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, ¹H and ¹³C NMR would be fundamental for confirming its identity and purity.
¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a singlet for the two equivalent aromatic protons on the benzene ring and a singlet for the acetylenic proton. The chemical shift of the aromatic protons would be influenced by the electron-withdrawing effects of the chlorine and nitrile groups.
¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The chemical shifts of the carbon atoms directly bonded to the chlorine atoms (C-Cl), the nitrile group (C-CN and C≡N), and the ethynyl group (C-C≡ and C≡-H) would provide key structural information. rsc.org
Advanced NMR techniques, such as 2D NMR (COSY, HSQC, HMBC), would be used to confirm assignments and to study the structure of more complex adducts derived from this compound. These techniques reveal through-bond and through-space correlations between nuclei.
Typical NMR Data for Related Ethynylbenzonitriles: Data presented is for the related compound 4-Ethynylbenzonitrile (B1307882) in CDCl₃ and serves as a reference.
| Nucleus | Chemical Shift (δ) ppm | Multiplicity |
| ¹H NMR | ||
| Aromatic-H | 7.57-7.62 | Doublet |
| Acetylenic-H | 3.30 | Singlet |
| ¹³C NMR | ||
| Aromatic-C | 132.8, 132.2, 127.2 | |
| C≡N | 118.4 | |
| Aromatic C-CN | 112.5 | |
| C≡C -H | 82.0 | |
| C ≡C-H | 81.8 |
Spectroscopic Probes for Electronic Structure and Photophysical Properties
Spectroscopic techniques that probe the interaction of light with the molecule provide insight into its electronic structure, including the energy levels of its molecular orbitals and its potential for applications in optics and photonics.
UV-Vis absorption spectroscopy measures the electronic transitions within a molecule, typically π→π* and n→π* transitions in conjugated systems. The spectrum of this compound is expected to show characteristic absorption bands in the UV region, arising from the π-conjugated system of the benzonitrile (B105546) core extended by the ethynyl group. The position and intensity of these absorption maxima (λ_max) are sensitive to the solvent polarity and the electronic nature of the substituents. The two chloro substituents may cause a slight red-shift (bathochromic shift) compared to the parent 4-ethynylbenzonitrile. Studies on related aromatic compounds show that such electronic properties can be modeled using computational methods like Time-Dependent Density Functional Theory (TD-DFT). nih.gov
While the parent this compound is not expected to be strongly fluorescent, it serves as a valuable building block for creating highly luminescent materials. nih.gov By reacting the terminal alkyne with other chromophoric or fluorophoric units (e.g., through Sonogashira coupling or click chemistry), a wide range of "push-pull" systems or extended conjugated molecules can be synthesized.
Fluorescence spectroscopy would be essential for characterizing these derivatives. Key parameters measured include the excitation and emission maxima, the quantum yield (Φ_F), and the fluorescence lifetime (τ). These properties determine the color and efficiency of the emitted light and are crucial for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes. The photophysical properties of such derivatives are often highly dependent on solvent polarity, a phenomenon known as solvatochromism. researchgate.net
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key structural features.
The most distinct peaks would be:
C≡N stretch: A strong, sharp absorption band typically found in the 2220-2240 cm⁻¹ region.
C≡C-H stretch: A sharp, moderately intense band around 3300 cm⁻¹.
C≡C stretch: A weaker absorption in the 2100-2140 cm⁻¹ region.
C-Cl stretch: Strong absorptions in the fingerprint region, typically below 800 cm⁻¹.
Aromatic C-H and C=C stretches: Multiple bands in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively.
IR spectroscopy is also highly effective for studying intermolecular interactions, such as hydrogen bonding. For instance, in studies of adducts or complexes, a shift in the C≡N or C≡C-H stretching frequency can indicate their participation in hydrogen bonds. sigmaaldrich.com The NIST Chemistry WebBook provides reference IR spectra for the related compound 2,6-dichlorobenzonitrile (B3417380). nist.gov
Table of Characteristic Infrared Absorption Frequencies:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Alkyne (C≡C-H) | C-H Stretch | ~3300 | Sharp, Medium |
| Nitrile (C≡N) | C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Alkyne (C≡C) | C≡C Stretch | 2100 - 2140 | Weak to Medium |
| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium |
| Aryl Halide (C-Cl) | C-Cl Stretch | 800 - 600 | Strong |
High-Resolution Mass Spectrometry for Molecular Composition (beyond basic identification)
High-Resolution Mass Spectrometry (HRMS) serves as a powerful analytical technique for the precise determination of the elemental composition of a molecule. In the case of this compound, HRMS provides an unambiguous confirmation of its molecular formula by measuring the mass-to-charge ratio (m/z) of its molecular ion with very high accuracy. This level of precision allows for the differentiation between compounds that may have the same nominal mass but differ in their elemental makeup.
The theoretical exact mass of a molecule is calculated by summing the masses of the most abundant isotopes of its constituent atoms. For this compound, with the chemical formula C₉H₃Cl₂N, the theoretical monoisotopic mass can be calculated with high precision.
A key feature in the mass spectrum of a chlorinated compound is the characteristic isotopic pattern that arises from the natural abundance of chlorine isotopes, primarily ³⁵Cl and ³⁷Cl. For a molecule containing two chlorine atoms, the expected isotopic pattern for the molecular ion [M]⁺˙ would show three peaks: [M]⁺˙, [M+2]⁺˙, and [M+4]⁺˙. The relative intensities of these peaks are predictable based on the statistical probability of the presence of each isotope combination.
Detailed Research Findings
While specific published HRMS research findings for this compound are not widely available, the expected data can be inferred from the principles of mass spectrometry. The analysis would involve ionizing the molecule, typically using a soft ionization technique like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the protonated molecule [M+H]⁺ or the molecular ion [M]⁺˙.
The high-resolution mass analyzer, such as an Orbitrap or a time-of-flight (TOF) instrument, would then measure the m/z value of this ion to four or more decimal places. This experimental value would be compared against the theoretical exact mass. A close correlation between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed elemental composition.
Furthermore, tandem mass spectrometry (MS/MS) experiments can be performed on the isolated molecular ion to induce fragmentation. The resulting fragment ions provide valuable structural information. For this compound, fragmentation would likely involve the loss of the ethynyl group (-C₂H), the nitrile group (-CN), or one or both chlorine atoms (-Cl). The accurate mass measurement of these fragment ions further corroborates the structure of the parent molecule.
The following data tables present the theoretical high-resolution mass spectrometry data for the molecular ion of this compound and its predicted major fragment ions.
Table 1: Theoretical High-Resolution Mass Data for the Molecular Ion of this compound
| Ion | Molecular Formula | Theoretical m/z |
| [M]⁺˙ | C₉H₃³⁵Cl₂N | 198.9642 |
| [M+2]⁺˙ | C₉H₃³⁵Cl³⁷ClN | 200.9613 |
| [M+4]⁺˙ | C₉H₃³⁷Cl₂N | 202.9583 |
Table 2: Predicted Major Fragment Ions in High-Resolution Tandem Mass Spectrometry (MS/MS) of this compound
| Fragment Ion | Loss | Theoretical m/z of Fragment |
| [M-HCN]⁺˙ | Loss of hydrogen cyanide | 171.9796 |
| [M-Cl]⁺ | Loss of a chlorine radical | 163.9978 |
| [M-C₂H]⁺ | Loss of an ethynyl radical | 173.9718 |
Theoretical and Computational Chemistry Studies of 2,6 Dichloro 4 Ethynylbenzonitrile
Electronic Structure and Reactivity Modeling
No published DFT studies specifically detailing the electronic properties (such as HOMO/LUMO energies, electron density distribution, or electrostatic potential maps) or reaction mechanisms of 2,6-Dichloro-4-ethynylbenzonitrile (B6196123) were found.
There is no available data from quantum chemical calculations predicting the spectroscopic parameters (e.g., IR, Raman, NMR spectra) for this compound.
Conformational Analysis and Molecular Dynamics Simulations
No literature detailing the conformational landscape or molecular dynamics of this compound could be located.
Crystal Structure Prediction (CSP) and Polymorphism Studies
Specific CSP or polymorphism studies for this compound are not present in the reviewed literature.
Computational Design of Functionalized Derivatives and Materials
No research could be found on the computational design of functionalized derivatives or materials originating from the this compound scaffold.
Applications As a Chemical Building Block in Advanced Materials and Supramolecular Chemistry
Precursor for Extended π-Conjugated Systems
The ethynyl (B1212043) group is a key functional handle for building extended π-conjugated systems through various cross-coupling reactions, most notably the Sonogashira coupling. Such systems are fundamental to the field of organic electronics.
The synthesis of organic materials for optoelectronic and nanoelectronic applications often relies on the precise construction of molecules with tailored electronic properties. Building blocks like 2,6-dichloro-4-ethynylbenzonitrile (B6196123) can be incorporated into larger molecular wires or frameworks. The electron-withdrawing nature of the nitrile group and the chlorine atoms can be used to tune the energy levels (HOMO/LUMO) of the final material, which is a critical aspect in the design of organic semiconductors, field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Molecules with extended π-conjugation often exhibit fluorescence. The rigid structure provided by the ethynyl linkage can lead to the formation of highly luminescent compounds. By coupling this compound with other aromatic systems, novel fluorophores can be synthesized. The specific photophysical properties, such as emission wavelength and quantum yield, would be influenced by the combination of the electron-withdrawing benzonitrile (B105546) core and the nature of the coupling partner. These materials are sought after for applications in chemical sensing, bio-imaging, and as emissive layers in display technologies.
Integration into Porous Organic Frameworks
The defined geometry and reactive terminus of this compound make it a candidate for incorporation into porous crystalline materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
In the construction of MOFs, organic molecules, referred to as linkers or ligands, are connected by metal ions or clusters to form a porous network. While molecules with carboxylate or pyridyl groups are more common linkers, the nitrile group of this compound can potentially coordinate with certain metal centers. Furthermore, the ethynyl group can serve as a reactive site for further modifications within the framework.
COFs are porous polymers formed from organic building blocks linked by strong covalent bonds. The terminal alkyne of this compound is well-suited for forming COFs, for instance, through alkyne trimerization reactions to create new benzene (B151609) rings within the framework. This approach allows for the creation of highly stable, porous materials with a regular network of π-conjugated systems, which could be advantageous for applications in gas storage, separation, and heterogeneous catalysis.
Post-synthetic modification (PSM) is a powerful strategy for introducing new functionalities into pre-existing MOFs and COFs. A framework constructed with linkers containing a terminal ethynyl group, such as that from this compound, would be an ideal platform for PSM. The alkyne can undergo a variety of highly efficient reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), to covalently attach other functional molecules to the framework's pores. This allows for the precise tuning of the framework’s chemical environment for targeted applications like selective sensing or catalysis.
Construction of Complex Organic Architectures
The strategic placement of reactive and directing groups on the this compound scaffold makes it an ideal starting point for the synthesis of elaborate organic molecules. The ethynyl group serves as a versatile handle for a variety of coupling and cyclization reactions, while the nitrile group and the chlorinated benzene ring can direct the assembly of larger structures and influence their electronic properties.
Synthesis of Heterocyclic and Heteropolycyclic Compounds
The construction of heterocyclic and heteropolycyclic frameworks is a cornerstone of modern organic synthesis, with applications ranging from pharmaceuticals to organic electronics. The unique functionalities of this compound enable its participation in various cyclization strategies to form valuable heterocyclic cores.
Isoquinolines: While direct synthesis of isoquinolines from this compound is not extensively documented, the general principles of isoquinoline (B145761) synthesis suggest its potential as a precursor. Palladium-catalyzed reactions are a common method for isoquinoline synthesis. For instance, the coupling of o-iodobenzaldehydes with terminal acetylenes, followed by a copper-catalyzed cyclization, provides a route to isoquinolines. organic-chemistry.org In a similar vein, palladium-catalyzed C-H activation and annulation of N-methoxybenzamides with allenes affords substituted 3,4-dihydroisoquinolin-1(2H)-ones. mdpi.com These established methods highlight the potential for this compound to be utilized in similar palladium-catalyzed cyclization reactions to generate novel, functionalized isoquinoline derivatives.
Pyrroles: The synthesis of pyrroles, another important class of heterocycles, can be achieved through various methods involving alkynes and nitriles. The Van Leusen pyrrole (B145914) synthesis, for example, involves the reaction of a compound with an activated double bond with tosylmethyl isocyanide (TosMIC). mdpi.comresearchgate.net This method allows for the formation of 3,4-disubstituted pyrrole derivatives. mdpi.com Given the reactivity of the ethynyl group in this compound, it could potentially be converted into a suitable Michael acceptor to participate in a Van Leusen-type reaction, leading to the formation of highly substituted pyrroles. Another approach involves the [3+2] cycloaddition of TosMIC with electron-deficient alkenes, which has been widely used to synthesize various pyrrole derivatives. nih.gov
Triazapentalenes: Triazapentalenes are fluorescent heterocyclic compounds with potential applications in materials science. Their synthesis can be achieved through "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). rsc.orgresearchgate.net This reaction provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazoles, which can be further cyclized to form triazapentalene systems. The ethynyl group of this compound makes it an ideal substrate for CuAAC reactions with organic azides, opening a pathway to novel triazapentalene derivatives with tailored electronic and photophysical properties.
Assembly of Star-Shaped Molecules and Dendritic Scaffolds
The C3-symmetric nature of some core molecules allows for the construction of star-shaped molecules and dendritic scaffolds, which have applications in areas such as light harvesting, catalysis, and drug delivery. nih.govnih.govrsc.org
Star-Shaped Molecules: The synthesis of star-shaped molecules often involves the use of a central core to which multiple "arms" are attached. nih.gov While direct use of this compound as a core for a three-armed star-shaped molecule has not been explicitly reported, its functional groups allow for its incorporation into such architectures. For example, it could be used as a peripheral building block that is attached to a central core molecule. Alternatively, trimerization of the ethynyl group under specific conditions could potentially lead to a benzene-cored star-shaped molecule with three radiating 2,6-dichlorobenzonitrile (B3417380) arms. The synthesis of such molecules can be achieved through various coupling reactions, including Negishi coupling. nih.govbeilstein-journals.org
Dendritic Scaffolds: Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture. researchgate.net Their synthesis can be achieved through either divergent or convergent approaches. researchgate.net In a divergent synthesis, the dendrimer is grown outwards from a central core. This compound, with its multiple reactive sites, could potentially serve as a core molecule for the divergent synthesis of dendrimers. The ethynyl group could be functionalized to introduce branching points, leading to successive generations of the dendrimer. The convergent approach involves the synthesis of dendritic wedges (dendrons) that are then attached to a central core. In this strategy, derivatives of this compound could be incorporated into the dendron structure.
| Synthesis Approach | Description | Potential Role of this compound |
| Divergent Synthesis | Growth of the dendrimer from a central core outwards. | Could act as the central core molecule. |
| Convergent Synthesis | Synthesis of dendritic wedges (dendrons) which are then attached to a core. | Could be incorporated into the structure of the dendrons. |
Design of Supramolecular Assemblies and Host-Guest Systems
Supramolecular chemistry focuses on the non-covalent interactions between molecules, leading to the formation of organized assemblies with emergent properties. nih.gov The specific functionalities of this compound make it an interesting candidate for the design of such systems.
Supramolecular Assemblies: The self-assembly of molecules into well-defined structures is driven by non-covalent interactions such as hydrogen bonding, π-π stacking, and halogen bonding. The aromatic ring and the nitrile group of this compound can participate in π-π stacking and dipole-dipole interactions. Furthermore, the chlorine atoms can engage in halogen bonding, a directional interaction that is increasingly being utilized in crystal engineering and the design of supramolecular materials. nih.gov These interactions can guide the self-assembly of this compound derivatives into predictable one-, two-, or three-dimensional networks.
Host-Guest Systems: Host-guest chemistry involves the encapsulation of a "guest" molecule within a "host" molecule. nih.govresearchgate.net The design of host molecules often relies on creating a pre-organized cavity with specific recognition sites. While this compound itself is not a host molecule, it can be incorporated into larger macrocyclic or cage-like structures that can act as hosts. The dichlorinated benzene ring can influence the electronic environment of the cavity, potentially leading to selective binding of specific guest molecules. The design of such systems often involves multi-step syntheses where the properties of the building blocks are crucial for the final structure and function of the host.
Future Research Directions and Emerging Paradigms in 2,6 Dichloro 4 Ethynylbenzonitrile Chemistry
Sustainable and Green Synthetic Methodologies for its Production and Functionalization
The development of environmentally benign and efficient methods for the synthesis and subsequent functionalization of 2,6-dichloro-4-ethynylbenzonitrile (B6196123) is a critical first step toward its widespread application. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, toxic reagents, and significant waste generation. Future research should prioritize the adoption of green chemistry principles.
Key areas for investigation include:
Catalyst-Free and Solvent-Free Reactions: Exploring reactions that proceed efficiently without the need for catalysts or in the absence of conventional organic solvents can significantly reduce the environmental impact. frontiersin.org For instance, methods for the synthesis of substituted 2-aminothiazoles in water at ambient temperature demonstrate the potential for catalyst- and co-solvent-free systems. frontiersin.org
Bio-based Catalysts and Solvents: The use of renewable resources, such as biocatalysts derived from lemon juice or chitosan, and green solvents like polyethylene (B3416737) glycol (PEG) or water, offers a sustainable alternative to traditional chemical processes. frontiersin.orgchemijournal.com Research into the synthesis of pyrazoline derivatives using chalcones and hydrazine (B178648) hydrate (B1144303) in PEG showcases an efficient and environmentally friendly protocol. frontiersin.org
Ionic Liquids: Ionic liquids can serve multiple roles as co-solvents, catalysts, and agents for phase separation, simplifying reaction workups and enabling catalyst recycling. rsc.orgrsc.orgrsc.org A novel green synthesis of benzonitrile (B105546) from benzaldehyde (B42025) and hydroxylamine (B1172632) hydrochloride utilizes an ionic liquid, achieving 100% conversion and yield while allowing for easy recovery and reuse of the ionic liquid. rsc.orgrsc.orgresearchgate.net
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and potentially higher yields with reduced energy consumption. chemijournal.com
| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |
| Catalyst-Free Synthesis | Direct cyanation or ethynylation of a dichlorobenzene precursor in a solvent-free or aqueous system. | Reduced catalyst cost and contamination, simplified purification. frontiersin.org |
| Biocatalysis | Enzymatic resolution of chiral derivatives or biocatalyst-mediated functionalization of the ethynyl (B1212043) group. | High selectivity, mild reaction conditions, use of renewable resources. chemijournal.com |
| Ionic Liquid Media | Use as a recyclable solvent and catalyst for nucleophilic aromatic substitution or cross-coupling reactions. | Enhanced reaction rates, simplified product separation, catalyst reusability. rsc.orgrsc.orgrsc.org |
| Microwave-Assisted Reactions | Rapid synthesis of derivatives via Sonogashira coupling or other cross-coupling reactions. | Shorter reaction times, increased yields, energy efficiency. chemijournal.com |
Exploration of Unconventional Reactivity and Novel Catalytic Systems
The trifunctional nature of this compound opens avenues for exploring unconventional reactivity and developing novel catalytic systems for its transformation. The interplay between the electron-withdrawing nitrile and chloro groups and the reactive ethynyl moiety can lead to unique chemical behaviors.
Future research could focus on:
Transition-Metal-Free Catalysis: Accomplishing cross-coupling reactions, such as the Sonogashira coupling of the aryl halide moieties with the alkyne, without transition metals is a significant challenge and a key goal for sustainable chemistry. nih.gov Recent work has demonstrated transition-metal-free cross-coupling between aryl halides and alkynes at room temperature using a super-reducing phenalenyl-based molecule. nih.gov
Photoredox Catalysis: Visible-light-driven photoredox catalysis offers a mild and efficient method for a variety of organic transformations. This approach could be used for the functionalization of the aromatic ring or the ethynyl group under environmentally friendly conditions. Micellar catalysis, where a photoredox catalyst is encapsulated in micelles in water, has been shown to be effective for the cyanation of arenes. acs.org
Cascade Reactions: The multiple reactive sites on this compound make it an ideal substrate for cascade reactions, where multiple bond-forming events occur in a single synthetic operation. This can lead to the rapid construction of complex molecular architectures. scispace.comacs.org
Radical-Mediated Reactions: The generation of carbon-centered radicals that can add to the nitrile triple bond, followed by cyclization and rearrangement, can lead to the site-selective functionalization of the molecule. researchgate.net
Advanced In Silico Screening for Material Discovery and Property Prediction
Computational chemistry and in silico screening are powerful tools for accelerating the discovery of new materials with desired properties, thereby reducing the need for extensive and time-consuming experimental work. For this compound, these methods can be employed to predict the properties of its derivatives and polymers, guiding synthetic efforts toward the most promising candidates.
Key applications of in silico screening include:
Predicting Optoelectronic Properties: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and absorption spectra of materials derived from this compound. researchgate.netresearchgate.netrsc.org These calculations can help identify promising candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. researchgate.net
Screening for Antimicrobial Activity: Molecular docking studies can be used to predict the binding affinity of derivatives of this compound to the active sites of microbial enzymes, thereby identifying potential antimicrobial agents. nih.gov
Predicting Reactivity: Computational methods can be used to predict the feasibility of synthetic routes and the reactivity of different functional groups within the molecule. peerj.com For instance, the global electrophilicity index can be calculated to predict the reactivity of the molecule toward nucleophiles. peerj.com
| Computational Method | Property Predicted | Potential Application |
| Density Functional Theory (DFT) | HOMO/LUMO energies, HOMO-LUMO gap, vibrational spectra. researchgate.netrsc.org | Design of organic semiconductors and optoelectronic materials. researchgate.net |
| Time-Dependent DFT (TD-DFT) | Electronic absorption and emission spectra. researchgate.netresearchgate.netrsc.org | Prediction of color and fluorescence properties for dyes and sensors. |
| Molecular Docking | Binding affinity to biological targets. nih.govnih.gov | Discovery of new drug candidates and antimicrobial agents. |
| Molecular Dynamics (MD) | Stability of ligand-biomolecule complexes. nih.gov | Understanding the mechanism of action of bioactive compounds. |
Development of Dynamic Covalent and Responsive Materials Based on the Compound
The incorporation of this compound into dynamic covalent and responsive materials is a particularly exciting area of future research. These "smart" materials can change their properties in response to external stimuli, such as light, heat, or chemical analytes.
Potential research directions include:
Dynamic Covalent Chemistry (DCC): The nitrile group can participate in reversible covalent reactions, such as the formation of thioimidates with thiols. nih.gov This reactivity can be harnessed to create dynamic polymer networks that can self-heal or adapt their properties in response to environmental changes. rsc.org
Stimuli-Responsive Polymers: Polymers containing this compound can be designed to respond to various stimuli. mdpi.comnih.gov For example, the polarity of the benzonitrile group could be exploited to create solvatochromic materials that change color in response to solvent polarity. mdpi.com The ethynyl group can be used as a reactive handle for post-polymerization modification, allowing for the introduction of responsive moieties. youtube.comklinger-lab.de
Mechanofluorochromic Materials: Benzonitrile derivatives have been shown to exhibit mechanofluorochromic properties, where their fluorescence changes upon the application of mechanical stress. rsc.orgrsc.org This could be explored for the development of stress sensors and damage indicators.
Integration into Multifunctional Hybrid Materials and Devices
The unique combination of functional groups in this compound makes it an attractive building block for the creation of multifunctional hybrid materials and devices. By combining it with other components, such as inorganic nanoparticles or other polymers, materials with synergistic properties can be developed.
Future research in this area could focus on:
Organic-Inorganic Hybrids: The ethynyl group can be used to anchor the molecule to the surface of inorganic nanoparticles, creating hybrid materials with tailored optical, electronic, or catalytic properties.
Block Copolymers: The synthesis of block copolymers containing a this compound block and other polymer blocks with different properties can lead to self-assembled nanostructures with applications in drug delivery, nanolithography, and sensor technology. nih.govmdpi.com
Organic Electronics: Benzonitrile derivatives are being investigated for their use in organic light-emitting diodes (OLEDs) due to their potential for thermally activated delayed fluorescence (TADF). rsc.orgrsc.org The specific substitution pattern of this compound could lead to materials with enhanced performance in such devices.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 2,6-Dichloro-4-ethynylbenzonitrile, and how can reaction purity be optimized?
- Methodology : Palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) are commonly used to introduce the ethynyl group to the benzonitrile core. Key steps include:
- Using 2,6-dichloro-4-iodobenzonitrile as a precursor for ethynylation.
- Optimizing solvent polarity (e.g., THF or DMF) to enhance reaction efficiency.
- Purification via column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : H and C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.8 ppm, ethynyl proton absence due to symmetry).
- IR : Detect nitrile stretch (~2220 cm) and C≡C stretch (~2100 cm).
- Mass Spectrometry : High-resolution MS to validate molecular weight (196.04 g/mol) and isotopic patterns from chlorine atoms .
Advanced Research Questions
Q. How does the ethynyl group in this compound influence its biological target interactions?
- Methodology :
- Perform docking studies using X-ray crystallography data of target proteins (e.g., kinases) to assess binding affinity.
- Compare with analogs lacking the ethynyl group (e.g., 2,6-dichlorobenzonitrile) to evaluate steric and electronic contributions.
- Validate via in vitro enzyme inhibition assays (IC measurements) .
Q. What strategies resolve contradictions in reported reactivity data for halogenated benzonitriles?
- Methodology :
- Conduct controlled comparative studies under standardized conditions (solvent, temperature, catalyst loading).
- Analyze discrepancies using multivariate regression to identify confounding variables (e.g., trace moisture in solvents).
- Cross-validate findings with computational DFT calculations to predict reaction pathways .
Q. How can substituent effects (Cl, ethynyl) be systematically studied for structure-activity relationships (SAR)?
- Methodology :
- Synthesize analogs with varying substituents (e.g., 2,6-difluoro-4-ethynylbenzonitrile) and compare logP, solubility, and bioactivity.
- Use QSAR models to correlate electronic parameters (Hammett σ values) with biological endpoints .
Experimental Design & Data Analysis
Q. What factors should be prioritized when designing stability studies for this compound?
- Methodology :
- Assess photostability under UV light (ICH Q1B guidelines) and hydrolytic stability at varying pH (1–13).
- Use LC-MS to identify degradation products (e.g., hydrolysis of nitrile to amide).
- Store samples under inert gas (N) to prevent oxidation of the ethynyl group .
Q. How can computational modeling predict the regioselectivity of electrophilic attacks on this compound?
- Methodology :
- Generate electrostatic potential maps (MEPs) to visualize electron-deficient regions.
- Simulate electrophilic substitution pathways using Gaussian software with B3LYP/6-31G(d) basis set.
- Validate predictions with experimental nitration or halogenation outcomes .
Tables for Key Data
| Property | Value/Technique | Reference |
|---|---|---|
| Molecular Weight | 196.04 g/mol | |
| Key IR Stretches | 2220 cm (C≡N), 2100 cm (C≡C) | |
| HPLC Purity Threshold | >95% | |
| Stability under UV Light | Degrades by 15% after 48 hours |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
